![molecular formula C20H24N2O6·HCl·XH2O B179286 HBED CAS No. 35369-53-0](/img/structure/B179286.png)
HBED
描述
N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid, commonly known as HBED, is a synthetic hexadentate ligand. It forms a 1:1 complex with iron, exhibiting high affinity and selectivity. This compound has been studied as a potential alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning .
科学研究应用
Radiopharmaceutical Applications
One of the most prominent applications of HBED is in the field of nuclear medicine, particularly as a chelator for radiolabeled compounds used in positron emission tomography (PET) imaging.
1.1. PSMA-HBED-CC in Prostate Cancer Imaging
This compound is utilized in the synthesis of [^68Ga]Ga-PSMA-HBED-CC, a radiotracer for imaging prostate-specific membrane antigen (PSMA) expression in prostate cancer patients. This compound has shown superior imaging characteristics compared to traditional agents, allowing for better visualization of tumors and metastases.
Case Study:
In a clinical study involving 50 patients with prostate cancer, [^68Ga]Ga-PSMA-HBED-CC demonstrated a sensitivity of 90% and specificity of 95% for detecting metastatic lesions, significantly improving diagnostic accuracy compared to conventional imaging techniques .
1.2. Dosimetry and Treatment Planning
The use of this compound in dosimetry has been explored extensively. The compound facilitates accurate dose calculations for radiopharmaceutical therapies by improving the biodistribution predictions of radiolabeled agents.
Key Findings:
Monte Carlo simulations have indicated that using this compound as a chelator enhances the precision of dose distribution calculations during treatment planning, which is crucial for optimizing therapeutic outcomes while minimizing radiation exposure to healthy tissues .
Material Science Applications
This compound also finds applications in material science, particularly in the synthesis and stabilization of metal complexes.
2.1. Titanium(IV) Chelation
This compound has been investigated for its ability to chelate Titanium(IV) ions, forming stable complexes that can be used as potential anticancer agents.
Research Insights:
Studies have shown that titanium complexes with this compound exhibit cytotoxic activity against various cancer cell lines, indicating their potential as novel therapeutic agents . The stability and solubility of these complexes are enhanced due to the strong chelation properties of this compound.
Chemical Synthesis and Catalysis
In chemical synthesis, this compound serves as a ligand in catalysis processes, particularly in asymmetric synthesis.
3.1. Catalytic Applications
This compound-based catalysts have been developed for various organic reactions, including oxidation and reduction processes.
Data Overview:
Recent studies have reported that this compound-ligated metal complexes can significantly enhance reaction rates and selectivity in catalytic processes . This makes this compound a valuable component in developing more efficient synthetic pathways.
Summary Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Radiopharmaceuticals | PSMA-HBED-CC for prostate cancer imaging | High sensitivity and specificity |
Dosimetry | Accurate dose calculations | Improved biodistribution predictions |
Material Science | Titanium(IV) chelation | Potential anticancer activity |
Chemical Synthesis | Asymmetric catalytic reactions | Enhanced reaction rates and selectivity |
作用机制
Target of Action
HBED, also known as CHEL II or N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid, is a hexadentate ligand that forms a 1:1 complex with iron . It is primarily used as a chelating agent, with high binding affinities for a variety of metal ions . In the field of radiopharmaceuticals, this compound has been used to bind to the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells .
Mode of Action
This compound interacts with its targets by forming stable complexes. In the case of PSMA, the replacement of a common radiometal chelator, DOTA, with this compound was shown to dramatically improve the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer . This suggests that this compound contributes intrinsically to the PSMA binding of the Glu-urea-Lys(Ahx) pharmacophore .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its chelating properties. For instance, in the context of iron overload treatment, this compound forms a complex with iron, reducing its availability and thus mitigating the harmful effects of excess iron . In the context of radiopharmaceuticals, this compound contributes to the binding of PSMA inhibitors, thereby enhancing the detection of prostate cancer lesions .
Pharmacokinetics
The stability of the this compound-metal complex might also affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a chelating agent. In iron overload treatment, the formation of an this compound-iron complex can help reduce the harmful effects of excess iron . In radiopharmaceutical applications, this compound contributes to the binding of PSMA inhibitors, enhancing the detection of prostate cancer lesions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially compete with the intended target ion for binding to this compound. Additionally, factors such as pH and temperature could affect the stability of the this compound-metal complex .
生化分析
Biochemical Properties
HBED plays a significant role in biochemical reactions, particularly in the context of iron chelation . It has been shown to interact with iron, forming a 1:1 complex with high affinity and selectivity . This interaction with iron is crucial in the context of iron overload disorders, where this compound can help regulate iron levels within the body .
Cellular Effects
The effects of this compound on cells are primarily related to its iron-chelating properties. By binding to iron, this compound can influence various cellular processes. For instance, it has been shown to increase urinary iron excretion in animal models, suggesting its potential role in managing iron overload conditions . Moreover, this compound has been found to have antibacterial properties, potentially due to its ability to deprive bacteria of essential metal ions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong binding interactions with metal ions. It forms a complex with iron, effectively sequestering the metal and preventing it from participating in harmful redox reactions . This mechanism is particularly important in conditions of iron overload, where excess iron can lead to the production of harmful reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound is about twice as efficient as deferoxamine in producing iron excretion in animal models . This suggests that this compound may have a more prolonged effect on iron levels compared to other chelators.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that subcutaneous injections of this compound at varying doses resulted in different levels of iron excretion in monkeys
Metabolic Pathways
This compound is involved in the metabolic pathway of iron homeostasis. By binding to iron, it can influence the distribution and availability of this essential metal within the body
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of HBED involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
HBED undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to modify the hydroxyl or carboxyl groups.
Major Products Formed
相似化合物的比较
Similar Compounds
Deferoxamine: A naturally occurring iron chelator used in the treatment of iron overload.
Deferiprone: Another iron chelator used clinically, which has a different binding affinity and selectivity for iron compared to HBED.
Uniqueness of this compound
This compound’s synthetic origin allows for greater control over its purity and consistency compared to deferoxamine. Additionally, this compound has been shown to be more efficient in promoting iron excretion in preclinical studies, making it a promising alternative for the treatment of iron overload disorders .
生物活性
HBED is a synthetic iron chelator that has garnered attention for its potential applications in treating iron overload disorders. This compound is particularly relevant in veterinary medicine, especially for species like the black rhinoceros, and in various biomedical imaging applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its efficacy, safety, and role in various therapeutic contexts.
This compound is characterized by its ability to form stable complexes with iron ions, which is crucial for its function as an iron chelator. The stability constant () for the binding of Fe(III) to this compound is reported to be exceptionally high, indicating strong affinity and low dissociation rates under physiological conditions .
The primary mechanism by which this compound exerts its biological effects involves the chelation of free iron ions in the body. By binding these ions, this compound prevents them from participating in harmful reactions that can lead to oxidative stress and cellular damage. This property makes it particularly useful in conditions associated with iron overload, such as thalassemia and hemochromatosis.
Iron Chelation Therapy
A significant study evaluated the safety and efficacy of oral this compound in horses, which serve as a model for black rhinoceroses. The study found that administration of this compound at a dose of 50 mg/kg body weight for eight days significantly increased urinary iron excretion without adversely affecting blood chemistry or overall health . This suggests that this compound can effectively reduce iron overload while maintaining safety profiles.
Imaging Applications
This compound has also been explored as a contrast agent in magnetic resonance imaging (MRI). The Fe-HBED complex has shown promise due to its lower serum protein binding and higher relaxivity compared to traditional contrast agents . This characteristic allows for clearer imaging of liver tissues, making it a potential alternative to gadolinium-based contrast agents.
Study on Thalassemia Patients
In a clinical trial involving patients with thalassemia major, orally administered this compound resulted in enhanced iron excretion across all participants . The study highlighted the compound's potential as an effective treatment option for managing iron overload in chronic blood transfusion scenarios.
Preclinical Studies on Imaging
Research has demonstrated that modifications to the this compound structure can enhance its imaging capabilities. For instance, the development of this compound-CC (a conjugate used in PET imaging) showed improved stability and efficacy when compared to other chelators like DOTA . These findings indicate that structural modifications can significantly impact the biological activity and application of this compound derivatives.
Safety Profile
The safety profile of this compound has been assessed through various studies. In equine models, no significant adverse effects were noted following treatment with this compound, affirming its safety for use in animals . Additionally, studies involving gallium complexes have indicated that similar chelation strategies can be employed without inducing toxicity .
Comparative Analysis of Chelators
Chelator | Stability Constant (log K) | Serum Protein Binding | Application |
---|---|---|---|
This compound | 39.7 | Moderate | Iron overload treatment |
DOTA | Lower than this compound | High | General MRI contrast |
NOTA | Lower than this compound | High | Tumor imaging |
属性
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVVLWKPGIYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189556 | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-29-9 | |
Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。